molecular formula C10H9BrN2 B15093692 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbonitrile

3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbonitrile

Katalognummer: B15093692
Molekulargewicht: 237.10 g/mol
InChI-Schlüssel: XVZOFOCTKPPGIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbonitrile is a heterocyclic compound with the molecular formula C10H9BrN2. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbonitrile typically involves the bromination of 5,6,7,8-tetrahydroquinoline-5-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow reactors and automated systems for better control and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Wirkmechanismus

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and the quinoline ring are likely crucial for its binding affinity and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 3-position and the nitrile group at the 5-position makes it a versatile intermediate for further chemical modifications .

Eigenschaften

Molekularformel

C10H9BrN2

Molekulargewicht

237.10 g/mol

IUPAC-Name

3-bromo-5,6,7,8-tetrahydroquinoline-5-carbonitrile

InChI

InChI=1S/C10H9BrN2/c11-8-4-9-7(5-12)2-1-3-10(9)13-6-8/h4,6-7H,1-3H2

InChI-Schlüssel

XVZOFOCTKPPGIS-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2=C(C1)N=CC(=C2)Br)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.